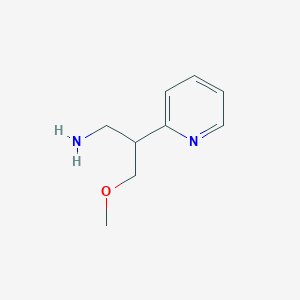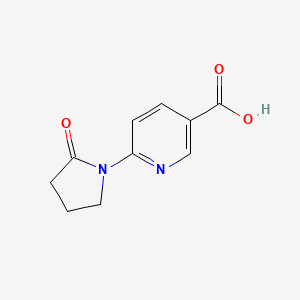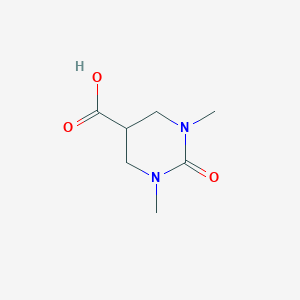![molecular formula C9H17NO B1470477 (2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol CAS No. 37089-66-0](/img/structure/B1470477.png)
(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol” is a chemical compound with the molecular formula C9H16 . It is a derivative of the parent compound “bicyclo[2.2.2]octane”, which is a type of organic compound characterized by a structure consisting of a six-membered ring fused with a three-membered ring .
Wissenschaftliche Forschungsanwendungen
Methanol in Polymer Membrane Development
Methyl Tert-butyl Ether (MTBE), produced with methanol, serves as a popular fuel additive. Research on polymer membranes for MTBE/methanol separation via pervaporation highlights methanol's role in enhancing fuel performance and reducing hazardous emissions. This area of study focuses on the efficiency of various polymer membranes in separating methanol from MTBE, contributing to cleaner fuel production technologies (Pulyalina et al., 2020).
Methanol in Energy Transport Systems
Methanol's utility in thermal energy transport systems, particularly in the synthesis and decomposition reactions for energy conservation and global environment protection, represents another significant research application. Studies have explored methanol's role in recovering wasted or unused discharged heat from industrial sources, with a focus on the development of catalysts and liquid-phase reactors (Liu et al., 2002).
Methanol in Hydrogen Production
The production of hydrogen from methanol through various reforming processes is a critical area of research, with implications for sustainable energy. This includes steam reforming, partial oxidation, and autothermal reforming of methanol, focusing on catalyst development and reactor technology for efficient hydrogen production (García et al., 2021).
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been investigated as a chemical marker for assessing the condition of solid insulation in power transformers. Research in this area covers analytical methods for methanol determination in transformer oil, kinetic studies on methanol generation, and field measurements for monitoring cellulosic insulation degradation (Jalbert et al., 2019).
Eigenschaften
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOYMDZLGPXCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2-aza-bicyclo[2.2.2]oct-6-yl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)










![2-(7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470416.png)
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)